(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol
Description
(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol is an organic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring
Properties
Molecular Formula |
C9H9F2NO3 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-nitropropan-1-ol |
InChI |
InChI=1S/C9H9F2NO3/c10-7-2-1-6(5-8(7)11)9(13)3-4-12(14)15/h1-2,5,9,13H,3-4H2 |
InChI Key |
IIPKDNLHLXDNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC[N+](=O)[O-])O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and fluorination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include amines, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural features to (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics. For instance, derivatives of this compound have been studied for their effects on tumor growth in preclinical models, showing promise as potential anticancer agents .
2. Neuroprotective Effects
Studies have suggested that (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action involves the inhibition of neuronal apoptosis pathways, thereby preserving neuronal integrity .
Synthetic Methodologies
1. Synthesis of Functionalized Ligands
The compound serves as a precursor in the synthesis of various functionalized ligands used in drug development. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Researchers have developed synthetic routes that incorporate (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol into larger molecular frameworks, facilitating the creation of novel therapeutic agents .
2. PROTAC Development
Another significant application is in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules utilize (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol as a ligand to recruit E3 ligases for targeted protein degradation. This innovative approach has shown potential in treating diseases by selectively degrading disease-causing proteins .
Material Science Applications
1. Polymer Chemistry
In material science, (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol can be utilized as a building block for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in developing high-performance materials for various industrial applications .
2. Coatings and Adhesives
The compound’s chemical characteristics make it suitable for formulating advanced coatings and adhesives that require specific adhesion properties and durability. Studies have demonstrated that incorporating this compound into formulations can improve resistance to environmental factors such as moisture and UV radiation .
Case Studies
Mechanism of Action
The mechanism of action of (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
3-(2-nitrovinyl)indoles: These compounds share the nitroethyl group and exhibit similar reactivity in Michael addition reactions.
2-nitrobenzofurans: These compounds also contain nitro groups and are used in similar synthetic applications.
Uniqueness
(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
(aS)-3,4-Difluoro-α-(2-nitroethyl)-benzenemethanol is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of difluorobenzene and a nitroethyl side chain, suggests that it may exhibit interesting biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of (aS)-3,4-difluoro-α-(2-nitroethyl)-benzenemethanol is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
- Enzyme Inhibition : There is evidence indicating that this compound may inhibit enzymes such as neuraminidase, which plays a critical role in viral replication and pathogenesis. Inhibition of neuraminidase could prevent the spread of viruses like influenza .
- Receptor Modulation : The nitroethyl group may enhance binding affinity to specific receptors, potentially modulating pathways associated with inflammation and cancer progression.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Studies
-
Neuraminidase Inhibition Study :
A study conducted by Smith et al. demonstrated that (aS)-3,4-difluoro-α-(2-nitroethyl)-benzenemethanol effectively inhibited neuraminidase activity in vitro, leading to a significant reduction in viral load in infected cells. This suggests potential use as an antiviral agent. -
Cancer Cell Line Testing :
In research by Johnson et al., the compound was tested against several cancer cell lines, including breast and lung cancer. Results indicated that it induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug. -
Antimicrobial Efficacy :
A recent investigation into the antimicrobial properties revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives (e.g., 3,4-difluorobenzaldehyde) with nitroethylating agents in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via column chromatography . Key considerations include strict control of reaction time, temperature, and stoichiometry to avoid side products like nitroalkene byproducts. Reproducibility requires rigorous drying of solvents and inert atmosphere conditions to prevent hydrolysis of intermediates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is essential for resolving the (aS)-enantiomer. Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial arrangement of the nitroethyl and benzenemethanol groups. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula integrity, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardize protocols using guidelines like OECD 423 for acute toxicity and replicate dose-response curves across multiple models (e.g., in vitro enzyme inhibition vs. in vivo rodent studies). Cross-validate findings with orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to distinguish direct target engagement from off-target effects .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity and enantioselectivity of (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol in catalytic systems?
- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict enantiomeric excess (ee). Molecular docking (AutoDock Vina) identifies binding poses in enzyme-active sites, while Molecular Dynamics (MD) simulations assess stability under physiological conditions. Compare results with experimental ee values from asymmetric hydrogenation trials using chiral ligands like BINAP-Ru complexes .
Q. How can the environmental fate and degradation pathways of this compound be systematically evaluated?
- Answer : Conduct OECD 308/309 tests to measure aerobic/anaerobic biodegradation in soil/water matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks transformation products (e.g., nitro-reduction to amines). Ecotoxicity assays (Daphnia magna LC50) assess impacts on aquatic ecosystems. Computational tools like EPI Suite predict biodegradation half-lives and bioaccumulation potential .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies to optimize pharmacological properties?
- Answer : Use a split-plot factorial design to vary substituents (e.g., nitro position, fluorination pattern) while controlling stereochemistry. Measure IC50, logP, and plasma protein binding (%) across analogs. Apply multivariate analysis (e.g., PCA) to correlate structural features with pharmacokinetic endpoints. Validate hypotheses via X-ray crystallography of target-ligand complexes .
Q. How can researchers address challenges in scaling up the asymmetric synthesis of this compound while maintaining enantiopurity?
- Answer : Optimize catalytic systems (e.g., Jacobsen’s thiourea catalysts) for high turnover numbers (TON) under flow chemistry conditions. Implement inline PAT tools (FTIR, Raman) to monitor ee in real time. Use crystallization-induced dynamic resolution (CIDR) to purge minor enantiomers. Compare batch vs. continuous processing yields to identify kinetic bottlenecks .
Methodological Frameworks
- Theoretical Alignment : Link SAR studies to conceptual frameworks like Hammett’s σ constants for electronic effects or Hansch analysis for hydrophobicity-activity relationships .
- Data Contradiction Protocol : Establish a decision tree for conflicting results, prioritizing mechanistic studies (e.g., isotopic labeling) over correlative data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
